![molecular formula C13H16N2O3 B2999217 N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide CAS No. 1396678-83-3](/img/structure/B2999217.png)
N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide
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Overview
Description
“N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide” is a chemical compound. It is related to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings is significant .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, followed by arylation using triphenylphosphine palladium as a catalyst and K3PO4 as a base .Scientific Research Applications
Synthesis and Characterization
N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide and related compounds have been synthesized and characterized through various techniques. For instance, the synthesis of related morpholine and furan carboxamide derivatives involves procedures that ensure high purity and yield, indicating a lack of side reactions (Velupillai, Shingare, & Mane, 2015). Another study focused on the synthesis and characterization of morpholin-2-one derivatives using a one-pot Ugi multicomponent reaction, demonstrating an efficient method for creating novel 3-substituted morpholin-2-one-5-carboxamide derivatives (Kim et al., 2001).
Corrosion Inhibition
Research has identified that compounds structurally similar to N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide can act as effective corrosion inhibitors. For example, a study demonstrated the corrosion inhibition efficiency of a mannich base derivative for brass in an HCl medium, suggesting potential applications in protecting metals from corrosion (Zulfareen et al., 2016).
Biological Evaluation
Some derivatives of N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide have been evaluated for their biological activities. For instance, a series of novel N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives were synthesized and examined for their antibacterial and antifungal activities, with some showing promising results (Velupillai et al., 2015).
Pharmaceutical Applications
The potential pharmaceutical applications of compounds similar to N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide have been explored, particularly in the context of antimicrobial activities. A study synthesized furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses, providing a new scaffold for developing antiviral agents (Yongshi et al., 2017).
Enzymatic Polymerization
Research into sustainable alternatives to traditional polymers has led to the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, with applications as high-performance materials. This approach offers an environmentally friendly method for producing materials with commercial interest, suggesting potential industrial applications (Jiang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 10 , which plays a crucial role in various cellular processes such as proliferation, differentiation, migration, and programmed cell death .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its target protein, leading to changes in the protein’s function and subsequently affecting cellular processes .
Biochemical Pathways
Given its potential interaction with mitogen-activated protein kinase 10, it may influence pathways related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .
Result of Action
Based on its potential interaction with mitogen-activated protein kinase 10, it may influence cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(12-4-3-9-18-12)14-5-1-2-6-15-7-10-17-11-8-15/h3-4,9H,5-8,10-11H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMVFTOKQFMNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide |
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